3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one
Overview
Description
7-Hydroxy Coumarin-d5 is the labelled analogue of 7-Hydroxy Coumarin, a metabolite of Coumarin that is present in many plants and is the aglucon of skimmin.
Mechanism of Action
Target of Action
It belongs to the class of coumarins , which are known to interact with various enzymes and receptors in the body.
Mode of Action
As a coumarin derivative, it may share similar interactions with its targets as other coumarins . The presence of five deuterium atoms in the molecule could potentially enhance its stability and resistance to degradation .
Pharmacokinetics
It is known to be soluble in organic solvents such as methanol and acetonitrile , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,5,6,8-Pentadeuterio-7-hydroxychromen-2-one. For instance, it should be stored in a cool and dry place away from direct sunlight and heat sources to maintain its stability . The compound’s action may also be influenced by the physiological environment in which it is administered, including pH, temperature, and the presence of other molecules.
Properties
IUPAC Name |
3,4,5,6,8-pentadeuterio-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBXUUXSCNDEV-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670078 | |
Record name | 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215373-23-1 | |
Record name | 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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